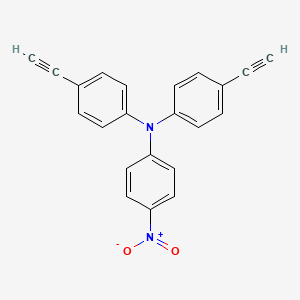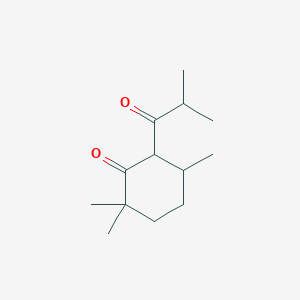
Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Isobutyrylcyclohexanone involves the reaction of isobutyryl chloride with cyclohexanone or 1-morpholinocyclohexene in the presence of triethylamine and chloroform. The reaction mixture is stirred at room temperature overnight and then refluxed with a 20% HCl solution .
Industrial Production Methods
In industrial settings, the compound can be produced through the acid-catalyzed reaction of cyclohexanone with tert-butyl alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyrylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Isobutyrylcyclohexanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism by which 2-Isobutyrylcyclohexanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 2,2,6-trimethyl-: This compound has a similar structure but differs in the position of the methyl groups.
Cyclohexanone, 2-methyl-: Another similar compound with a single methyl group substitution.
Uniqueness
2-Isobutyrylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in specialized synthetic applications .
Eigenschaften
CAS-Nummer |
834900-46-8 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2,2,5-trimethyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8(2)11(14)10-9(3)6-7-13(4,5)12(10)15/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
PJCSSJPDFHVOLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=O)C1C(=O)C(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
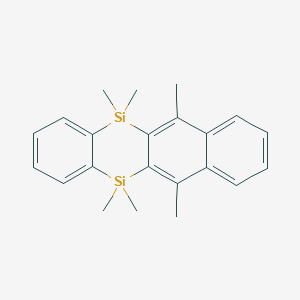
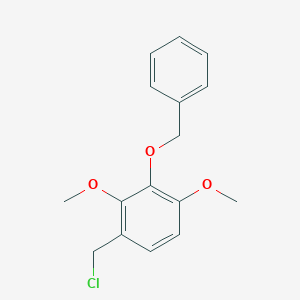
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
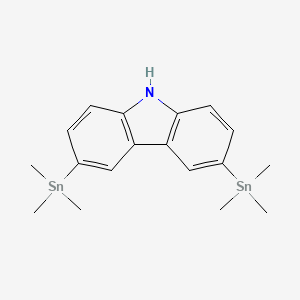
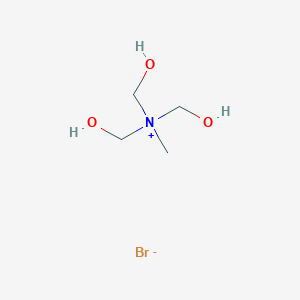
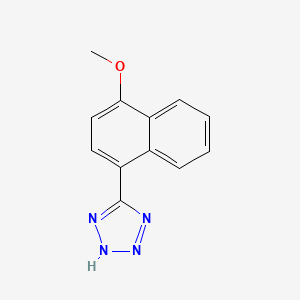
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
